molecular formula C16H27BO2 B13871566 [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane

[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane

Cat. No.: B13871566
M. Wt: 262.2 g/mol
InChI Key: JJWOXQMSZNRZIJ-UHFFFAOYSA-N
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Description

[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane: is an organoboron compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a boron atom bonded to two methoxy groups and a bulky tert-butylphenyl group, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane typically involves the reaction of 2-(3-tert-butylphenyl)-2-methylpropyl lithium with trimethyl borate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane can undergo oxidation reactions to form boronic acids or boronates.

    Reduction: This compound can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.

    Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under mild conditions.

Major Products:

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Substituted boron compounds with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

    Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

Biology:

    Drug Development: This compound is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

Medicine:

    Cancer Therapy: Boron-containing compounds are investigated for their use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-boron bonds. This interaction is crucial in catalysis and organic synthesis, where the compound can activate substrates and promote various chemical transformations.

Comparison with Similar Compounds

Uniqueness: What sets [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane apart is its specific combination of a bulky tert-butylphenyl group and the boron atom bonded to methoxy groups. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

Molecular Formula

C16H27BO2

Molecular Weight

262.2 g/mol

IUPAC Name

[2-(3-tert-butylphenyl)-2-methylpropyl]-dimethoxyborane

InChI

InChI=1S/C16H27BO2/c1-15(2,3)13-9-8-10-14(11-13)16(4,5)12-17(18-6)19-7/h8-11H,12H2,1-7H3

InChI Key

JJWOXQMSZNRZIJ-UHFFFAOYSA-N

Canonical SMILES

B(CC(C)(C)C1=CC=CC(=C1)C(C)(C)C)(OC)OC

Origin of Product

United States

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